ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)imidoformate
Overview
Description
Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)imidoformate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyano group at position 4, a phenyl group at position 1, and an ethyl imidoformate group at position 5
Preparation Methods
The synthesis of ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)imidoformate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with phenylhydrazine to form the intermediate hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is typically heated to reflux to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)imidoformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The cyano group and the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)imidoformate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It can be used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Due to its biological activities, it is investigated for its potential use in drug discovery and development. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)imidoformate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Ethyl (4-cyano-1-phenyl-1H-pyrazol-5-yl)imidoformate can be compared with other similar compounds, such as:
Ethyl (4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)imidoformate: This compound has a fluorine substituent on the phenyl ring, which can influence its reactivity and biological activity.
Ethyl (4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl)imidoformate: The presence of a methyl group on the phenyl ring can affect the compound’s properties and interactions with molecular targets.
Ethyl (4-cyano-1-(4-chlorophenyl)-1H-pyrazol-5-yl)imidoformate: The chlorine substituent can alter the compound’s chemical and biological behavior compared to the parent compound.
These similar compounds highlight the importance of substituent effects on the properties and applications of pyrazole derivatives
Properties
IUPAC Name |
ethyl (1E)-N-(4-cyano-2-phenylpyrazol-3-yl)methanimidate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-2-18-10-15-13-11(8-14)9-16-17(13)12-6-4-3-5-7-12/h3-7,9-10H,2H2,1H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEIXHBUUMFKDF-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(C=NN1C2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=N/C1=C(C=NN1C2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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